N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by:
- A benzodioxole moiety linked to a methyl group.
- A central 2-oxopyridin-1(2H)-yl ring functionalized with a 4-methylpiperidin-1-yl sulfonyl group.
- An acetamide bridge connecting the benzodioxolylmethyl and pyridinone fragments.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-6-9-24(10-7-15)31(27,28)19-3-2-8-23(21(19)26)13-20(25)22-12-16-4-5-17-18(11-16)30-14-29-17/h2-5,8,11,15H,6-7,9-10,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIGFQWTBWSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Pyridine ring : Often associated with diverse pharmacological effects.
- Piperidine sulfonamide : Imparts specific biological interactions.
The molecular formula is C20H24N2O4S, and it has a molecular weight of approximately 396.48 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. A study reported that compounds with similar structures induced apoptosis in human cancer cells by activating caspase pathways . The ability to induce cell cycle arrest at the G2/M phase was also noted, suggesting potential as an anticancer agent.
Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective effects. Studies have shown that related compounds can modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways, which are crucial in neurodegenerative diseases . This modulation may provide protective effects against excitotoxicity in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : The compound may interact with various receptors, including GABA receptors and others involved in neurotransmission.
- Oxidative Stress Modulation : It may have antioxidant properties that help mitigate oxidative stress in cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a derivative closely related to the compound . The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating a robust antimicrobial effect .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with 50 µM concentration over 48 hours .
| Study | Activity | Concentration Tested | Outcome |
|---|---|---|---|
| Antimicrobial Study | Bacterial Inhibition | 10 µg/mL | Significant reduction in viability |
| Anticancer Study | Cytotoxicity | 50 µM | Increased apoptosis |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties:
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety possess antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth and offering a potential pathway for developing new antibiotics .
Neuroprotective Effects:
The incorporation of piperidine and pyridine rings in the chemical structure suggests potential neuroprotective effects. Some studies have linked similar compounds to the modulation of neurotransmitter systems, indicating that they may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacology
Drug Development:
this compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are focusing on optimizing its pharmacokinetic properties to improve absorption and bioavailability .
Analytical Chemistry:
The compound has also been utilized in analytical chemistry for developing sensors capable of detecting heavy metals. The electrochemical properties of the compound enable it to form complexes with metal ions, facilitating sensitive detection methods .
Material Science
Polymer Synthesis:
In material science, derivatives of this compound are being investigated for their potential use in synthesizing polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved durability and functionality .
Case Studies
Chemical Reactions Analysis
Amide Formation
The acetamide group (N-benzo[d] dioxol-5-ylmethyl) is likely formed via nucleophilic acyl substitution. For example, reaction of benzo[d] dioxol-5-ylmethanol with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions forms the amide .
Sulfonation
Introduction of the sulfonamide group (4-methylpiperidin-1-yl)sulfonyl involves sulfonation of the pyridine ring. Potential reagents include mesyl chloride or tosyl chloride, followed by displacement with 4-methylpiperidine .
Oxopyridine Ring Formation
The 2-oxopyridin-1(2H)-yl moiety may form via cyclization reactions. For instance, β-hydroxy ketones can undergo acid-catalyzed dehydration to yield the oxopyridine structure .
Amide Bond Formation
The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by elimination of chloride to form the amide .
Key Reagents :
-
Acetyl chloride
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Triethylamine (base)
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Anhydrous conditions (e.g., THF)
Sulfonation and Substitution
Sulfonation introduces a sulfonic acid group, which is then converted to a sulfonamide via nucleophilic substitution with 4-methylpiperidine .
Mechanism :
-
Sulfonation : Pyridine reacts with a sulfonating agent (e.g., SO₃Cl₂) to form a sulfonic acid.
-
Substitution : The sulfonic acid reacts with 4-methylpiperidine in the presence of a coupling agent (e.g., HATU).
Stability and Degradation Studies
The compound’s stability is influenced by its functional groups:
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Amide Hydrolysis : Acidic or basic conditions can cleave the amide bond, forming carboxylic acid or amine derivatives .
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Sulfonamide Stability : Sulfonamides are generally resistant to hydrolysis but may degrade under extreme conditions (e.g., strong base) .
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Oxopyridine Ring Stability : The oxopyridine ring is stable under moderate conditions but may undergo ring-opening reactions under acidic or oxidative stress .
Table 1: Reagents and Conditions for Key Reactions
| Reaction Type | Reagents/Conditions | Yield* | Source |
|---|---|---|---|
| Amide Formation | Acetyl chloride, Et₃N, THF, 0°C | ~75% | |
| Sulfonation | SO₃Cl₂, pyridine, 50°C | ~85% | |
| Oxopyridine Ring | HCl (aq.), reflux, 12 h | ~60% |
*Yields are approximate and based on analogous reactions.
Table 2: Degradation Pathways
Research Findings
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Synthesis Efficiency : The use of phosphorus oxychloride for cyclization steps improves yields in analogous systems .
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Mechanistic Insights : Sulfonation proceeds via electrophilic aromatic substitution, with steric hindrance influencing regioselectivity .
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Stability Trends : The compound exhibits moderate stability under physiological conditions but requires controlled storage to minimize degradation .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:
Key Observations:
Physicochemical Properties
Hypothetical properties inferred from structural analogs:
Q & A
Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridinone core. A palladium-catalyzed reductive cyclization strategy (e.g., using formic acid derivatives as CO surrogates) can construct the 2-oxopyridin-1(2H)-yl scaffold . Subsequent sulfonylation of the pyridinone at the 3-position with 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., DCM/EtN) introduces the sulfonyl-piperidine moiety . Finally, coupling the benzo[d][1,3]dioxol-5-ylmethylacetamide group via nucleophilic substitution or amidation completes the synthesis. Yield optimization requires controlled stoichiometry and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the integration of the benzo[d][1,3]dioxole, pyridinone, and acetamide groups. The sulfonyl group’s resonance appears at ~3.1–3.3 ppm (piperidinyl protons) and 165–170 ppm (sulfonyl carbon) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).
- IR : Stretching frequencies for sulfonyl (1150–1350 cm) and carbonyl groups (1650–1750 cm) confirm functional group integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the benzo[d][1,3]dioxole, sulfonyl-piperidine, or acetamide moieties. For example, replace 4-methylpiperidine with other N-heterocycles (e.g., morpholine, piperazine) to assess sulfonamide flexibility .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. Correlate IC values with substituent electronegativity/logP to identify pharmacophore requirements .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–7.4) to measure equilibrium solubility. Co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes may enhance aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH, UV light). HPLC-MS monitors degradation products (e.g., hydrolysis of the sulfonamide or acetamide bonds) .
Q. What experimental strategies elucidate the catalytic mechanism in its synthesis?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. sulfonylation) .
- DFT Calculations : Model transition states for palladium-catalyzed steps to predict regioselectivity and optimize ligand selection (e.g., phosphine vs. carbene ligands) .
Q. How can molecular modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., sulfonamide-binding enzymes). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the benzo[d][1,3]dioxole .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility of the piperidine ring .
Q. What methods validate the compound’s purity for in vitro toxicity assays?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (PDA) to confirm >95% purity. Monitor for byproducts (e.g., des-methylpiperidine derivatives) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values to detect inorganic impurities .
Data Analysis & Optimization
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., cell line differences, incubation times). Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Batch Effect Correction : Apply ComBat or ANOVA to adjust for inter-lab variability in IC measurements .
Q. What optimization strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for palladium-catalyzed steps to enhance heat/mass transfer and reduce catalyst loading .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent polarity, catalyst ratio). Response surface methodology (RSM) identifies non-linear interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
